molecular formula C10H14O B14681026 6,6-Dimethyl-2-methylidenecyclohex-3-ene-1-carbaldehyde CAS No. 33399-07-4

6,6-Dimethyl-2-methylidenecyclohex-3-ene-1-carbaldehyde

Cat. No.: B14681026
CAS No.: 33399-07-4
M. Wt: 150.22 g/mol
InChI Key: HIQSWLVZAOEUPK-UHFFFAOYSA-N
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Description

6,6-Dimethyl-2-methylidenecyclohex-3-ene-1-carbaldehyde is an organic compound with the molecular formula C10H14O It is a cyclohexene derivative featuring a methylidene group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Dimethyl-2-methylidenecyclohex-3-ene-1-carbaldehyde typically involves the cyclization of suitable precursors under controlled conditions. One common method is the aldol condensation of 2,2-dimethyl-1,3-propanediol with formaldehyde, followed by cyclization and dehydration to form the desired compound. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

6,6-Dimethyl-2-methylidenecyclohex-3-ene-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde can be reduced to the corresponding alcohol.

    Substitution: The methylidene group can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic reagents like halogens or acids can be used under controlled conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: 6,6-Dimethyl-2-methylidenecyclohex-3-ene-1-carboxylic acid.

    Reduction: 6,6-Dimethyl-2-methylidenecyclohex-3-ene-1-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

6,6-Dimethyl-2-methylidenecyclohex-3-ene-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6,6-Dimethyl-2-methylidenecyclohex-3-ene-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophiles, while the methylidene group can participate in electrophilic addition reactions. These interactions can modulate biological pathways and chemical processes, making the compound useful in various applications.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylene-6,6-dimethylcyclohex-3-ene-1-carboxaldehyde
  • 2,4-Dimethylcyclohex-3-ene-1-carbaldehyde

Uniqueness

6,6-Dimethyl-2-methylidenecyclohex-3-ene-1-carbaldehyde is unique due to its specific structural features, including the presence of both a methylidene group and an aldehyde functional group. This combination imparts distinct reactivity and potential for diverse applications compared to similar compounds.

Properties

CAS No.

33399-07-4

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

IUPAC Name

6,6-dimethyl-2-methylidenecyclohex-3-ene-1-carbaldehyde

InChI

InChI=1S/C10H14O/c1-8-5-4-6-10(2,3)9(8)7-11/h4-5,7,9H,1,6H2,2-3H3

InChI Key

HIQSWLVZAOEUPK-UHFFFAOYSA-N

Canonical SMILES

CC1(CC=CC(=C)C1C=O)C

Origin of Product

United States

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